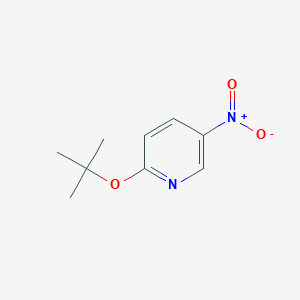
6-Chloro-4-hydroxy-8-methylquinoline
説明
6-Chloro-4-hydroxy-8-methylquinoline is a chemical compound with the empirical formula C10H8ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-hydroxy-8-methylquinoline can be represented by the SMILES stringCc1cc(Cl)cc2c(O)ccnc12 . The InChI key for this compound is JXKDLLRAADOUNF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-Chloro-4-hydroxy-8-methylquinoline is a solid substance . Its molecular weight is 193.63 .科学的研究の応用
Corrosion Inhibition
One significant application of 8-hydroxyquinoline derivatives is in corrosion inhibition. Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, which demonstrated high efficiency as corrosion inhibitors for mild steel in hydrochloric acid environments. Their study highlighted the compounds' ability to form protective layers on metal surfaces, thus preventing corrosion with an efficiency of up to 96% at optimal concentrations (Rbaa et al., 2019).
Antimicrobial and Antifungal Activities
The antimicrobial potential of 8-hydroxyquinoline derivatives was explored in several studies. Patel and Patel (2017) synthesized a novel ligand and its metal complexes, showing significant in vitro antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017). Another study by Kim et al. (2014) focused on the antimicrobial activities of 4-methylquinoline analogues against foodborne bacteria, emphasizing the potential for developing eco-friendly food supplemental agents (Kim et al., 2014).
Metal Complex Formation and Therapeutic Applications
The ability of 8-hydroxyquinoline derivatives to form complexes with metals has been utilized in therapeutic applications. For example, complexes of 8-hydroxyquinoline with divalent transition metals have been studied for their potential in treating Alzheimer's disease due to their metal chelation properties (Kenche et al., 2013). Furthermore, the therapeutic potential of these compounds extends to anticancer activities, as demonstrated by Sirisoma et al. (2009), who identified potent apoptosis inducers in their structure-activity relationship studies on 4-anilinoquinazolines (Sirisoma et al., 2009).
Chemosensor Applications
Additionally, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for cadmium, indicating its utility in environmental monitoring and food safety applications (Prodi et al., 2001).
Safety and Hazards
作用機序
Target of Action
This compound belongs to the quinoline family, which is known for its versatile applications in the fields of industrial and synthetic organic chemistry . .
Biochemical Pathways
Quinolines are known to play a major role in medicinal chemistry, suggesting that they may interact with various biochemical pathways
特性
IUPAC Name |
6-chloro-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDLLRAADOUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576696 | |
| Record name | 6-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-8-methylquinoline | |
CAS RN |
203626-38-4 | |
| Record name | 6-Chloro-8-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203626-38-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)




![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)


![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)


